4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 847394-52-9
VCID: VC4137315
InChI: InChI=1S/C25H22ClN3O/c1-17-20(26)10-7-13-22(17)28-16-19(14-24(28)30)25-27-21-11-5-6-12-23(21)29(25)15-18-8-3-2-4-9-18/h2-13,19H,14-16H2,1H3
SMILES: CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Molecular Formula: C25H22ClN3O
Molecular Weight: 415.92

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one

CAS No.: 847394-52-9

Cat. No.: VC4137315

Molecular Formula: C25H22ClN3O

Molecular Weight: 415.92

* For research use only. Not for human or veterinary use.

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one - 847394-52-9

Specification

CAS No. 847394-52-9
Molecular Formula C25H22ClN3O
Molecular Weight 415.92
IUPAC Name 4-(1-benzylbenzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C25H22ClN3O/c1-17-20(26)10-7-13-22(17)28-16-19(14-24(28)30)25-27-21-11-5-6-12-23(21)29(25)15-18-8-3-2-4-9-18/h2-13,19H,14-16H2,1H3
Standard InChI Key PUJXAXGEFDUHFI-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Design

The molecular architecture of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is defined by three key components:

  • Pyrrolidinone Core: A five-membered lactam ring provides structural rigidity and serves as a scaffold for substituent attachment.

  • Benzimidazole Moiety: The benzimidazole group, fused to the pyrrolidinone, introduces aromaticity and potential hydrogen-bonding capabilities.

  • Chloromethylphenyl Substituent: A 3-chloro-2-methylphenyl group at the 1-position of the pyrrolidinone enhances hydrophobicity and steric bulk.

Synthetic Pathways and Optimization Strategies

The synthesis of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one involves multi-step organic reactions, typically proceeding as follows:

Formation of the Benzimidazole Core

Benzimidazoles are commonly synthesized via condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For this compound, the benzyl-substituted benzimidazole is likely formed using benzylamine and a carbonyl source, followed by cyclization.

Pyrrolidinone Ring Construction

The pyrrolidinone ring is constructed through a Michael addition-cyclization sequence. A ketone precursor reacts with an amine, followed by intramolecular lactamization to form the five-membered ring.

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel chromatography) and recrystallization from polar aprotic solvents (e.g., DMF/water) are employed to achieve >95% purity. Reaction parameters such as temperature (80–120°C), solvent polarity, and catalyst loading critically influence yields, which typically range from 40–60% for multi-step sequences.

Biological Activity and Mechanism of Action

Benzimidazole derivatives are renowned for their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties. While specific data for this compound remains limited, its structural analogs exhibit the following mechanisms:

Enzyme Inhibition

The benzimidazole moiety acts as a pharmacophore, inhibiting enzymes such as topoisomerase II and tyrosine kinase. Molecular docking studies suggest that the chloromethylphenyl group enhances hydrophobic interactions with enzyme active sites.

Receptor Antagonism

Pyrrolidinone-containing compounds often display affinity for G-protein-coupled receptors (GPCRs). The rigid lactam ring may stabilize receptor-ligand complexes, while the benzyl group modulates selectivity.

Antiproliferative Effects

In vitro assays on analogous compounds show IC₅₀ values in the low micromolar range against cancer cell lines (e.g., MCF-7, HeLa). The chloro substituent likely contributes to DNA intercalation or microtubule disruption.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

Though solubility data is unavailable, LogP calculations (estimated at ~3.5) indicate moderate lipophilicity, favoring blood-brain barrier penetration. The compound is expected to exhibit poor aqueous solubility, necessitating formulation with co-solvents or surfactants.

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds reveals melting points >200°C, suggesting high thermal stability. Degradation pathways under accelerated conditions (40°C/75% RH) involve hydrolysis of the lactam ring and oxidative cleavage of the benzimidazole.

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.10 (m, aromatic H), 5.45 (s, CH₂ of benzyl), 4.20 (t, pyrrolidinone CH₂), 2.35 (s, CH₃).

  • IR (KBr): 1695 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

Research Applications and Future Directions

Drug Discovery

This compound’s dual benzimidazole-pyrrolidinone architecture positions it as a lead candidate for neurodegenerative and oncological targets. Structure-activity relationship (SAR) studies could optimize substituents for enhanced potency and reduced toxicity.

Material Science

The conjugated π-system may enable applications in organic electronics. Thin-film transistors incorporating benzimidazole derivatives exhibit charge carrier mobilities >0.1 cm²/V·s.

Catalysis

Benzimidazole-based ligands facilitate asymmetric catalysis in C-C bond-forming reactions. The chloro substituent could modulate Lewis acidity in transition metal complexes.

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